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Compound of Interest

Compound Name:

Tert-butyl 4-(2-

carbamoylbenzofuran-5-

yl)piperazine-1-carboxylate

CAS No.: 183288-44-0

Cat. No.: B143907

Get Quote

For researchers and drug development professionals navigating the therapeutic potential of

benzofuran-based compounds, a thorough understanding of their cross-reactivity is paramount.

This guide provides an objective comparison of the performance of various benzofuran

derivatives against their intended targets and a panel of off-targets, supported by experimental

data from recent studies. The information is designed to aid in the selection and development

of more selective and efficacious drug candidates.

Quantitative Comparison of Benzofuran Derivatives
The following tables summarize the in vitro activity of several classes of benzofuran-based

compounds, highlighting their potency and selectivity.
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A series of benzofuran derivatives were evaluated for their inhibitory activity against sirtuin

isoforms SIRT1, SIRT2, and SIRT3. The data reveals a notable selectivity for SIRT2 over the

other isoforms.[1][2]

Compound
ID

Primary
Target

IC50 (µM)
vs SIRT2

Off-Target
IC50 (µM)
vs Off-
Target

Selectivity
(Fold)

7e SIRT2 3.81[1][2] SIRT1 > 100[1][2] > 26

SIRT3 > 100[1][2] > 26

Tenovin-6

(Reference)
SIRT1/SIRT2 15.32[2] - - -

Table 2: Psychoactive Benzofurans - Receptor and
Transporter Affinities
Several psychoactive benzofuran derivatives, such as 5-APB and 6-APB, have been profiled

for their binding affinities (Ki) at various monoamine transporters and serotonin receptors. This

data is crucial for understanding their pharmacological effects and potential for off-target

mediated side effects.[3][4][5]
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Compound ID
Primary
Target(s)

Ki (nM) Off-Target(s) Ki (nM)

5-APB SERT 690[3] NET 1900[3]

DAT 2370[3] 5-HT2A 910[3]

5-HT2B 14[5]

α2C

Adrenoceptor
>10,000[5]

6-APB SERT 890[3] NET 1600[3]

DAT 1170[3] 5-HT2A 2300[3]

5-HT2B 3.7[5]

α2C

Adrenoceptor
45[5]

Note: Lower Ki values indicate higher binding affinity.

Table 3: Selective Kinase Inhibitors
Benzofuran scaffolds have been utilized to develop inhibitors for various kinases, including

Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) and Cyclin-Dependent Kinase

2 (CDK2). Selectivity against the human ortholog or normal cell lines is a key consideration.
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Compound ID Primary Target IC50 Off-Target
IC50/Selectivit
y Index (SI)

5k (PfGSK-3

inhibitor)
PfGSK-3 0.00048 µM[6] HsGSK-3β -

5m (PfGSK-3

inhibitor)
PfGSK-3 0.440 µM[6] HsGSK-3β -

9h (CDK2

inhibitor)
CDK2 40.91 nM[7]

MRC-5 (normal

lung fibroblasts)

27.70 µM (SI =

16.20)[7]

11d (CDK2

inhibitor)
CDK2 41.70 nM[7]

MRC-5 (normal

lung fibroblasts)

74.00 µM (SI =

24.75)[7]

Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal

cells.

Table 4: LSD1 and Dual PARP1/c-Met Inhibitors
Benzofuran derivatives have also been developed as potent inhibitors of Lysine-Specific

Demethylase 1 (LSD1) and as dual inhibitors of PARP1 and c-Met.[8][9]

Compound ID
Primary
Target(s)

IC50 Cell Line(s) IC50 (µM)

17i (LSD1

inhibitor)
LSD1 0.065 µM[8] MCF-7 2.90[8]

H460 2.06[8]

A549 5.74[8]

S12 (Dual

inhibitor)
PARP1 21.8 nM[9] - -

c-Met 30.2 nM[9] - -

Experimental Protocols
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Detailed methodologies are essential for the replication and validation of cross-reactivity

studies.

In Vitro Sirtuin Inhibition Assay (SIRT1-3)
The inhibitory activity of the benzofuran derivatives against human SIRT1, SIRT2, and SIRT3

was determined using a commercially available SIRT-Glo™ Assay kit. The assay measures the

deacetylase activity of the sirtuin enzymes.

Enzyme and Substrate Preparation: Recombinant human SIRT1, SIRT2, and SIRT3

enzymes and their respective acetylated peptide substrates were used.

Compound Incubation: The enzymes were pre-incubated with various concentrations of the

test compounds in assay buffer for 15 minutes at room temperature.

Reaction Initiation: The reaction was initiated by the addition of the acetylated substrate and

NAD+. The mixture was incubated for 60 minutes at 37°C.

Signal Detection: The developer reagent, containing a luciferin detection reagent and a

protease, was added to the wells. The protease cleaves the deacetylated substrate,

releasing a luciferin precursor that is then converted to luciferin, generating a luminescent

signal.

Data Analysis: The luminescence was measured using a plate reader. The IC50 values were

calculated by plotting the percentage of inhibition against the logarithm of the compound

concentration.[1][2]

Radioligand Binding Assays for Receptors and
Transporters
Binding affinities of the psychoactive benzofurans were determined using radioligand binding

assays with cell membranes prepared from HEK293 cells stably expressing the human

transporters (DAT, NET, SERT) or various receptors.

Membrane Preparation: Cell membranes were prepared from transfected HEK293 cells.
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Binding Reaction: The cell membranes were incubated with a specific radioligand (e.g.,

[³H]dopamine for DAT) and various concentrations of the test compounds in a binding buffer.

Incubation and Filtration: The reaction mixtures were incubated to allow for binding

equilibrium. The bound and free radioligands were then separated by rapid filtration through

glass fiber filters.

Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid

scintillation counting.

Data Analysis: The Ki values were calculated from the IC50 values (concentration of the

compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-

Prusoff equation.[3]

Kinase Inhibition Assay (PfGSK-3)
The inhibitory activity against PfGSK-3 and human GSK-3β (HsGSK-3β) was assessed using a

kinase activity assay.

Enzyme and Substrate: Recombinant PfGSK-3 and HsGSK-3β enzymes and a specific

peptide substrate were used.

Compound Incubation: The enzymes were incubated with a range of concentrations of the

benzofuran derivatives.

Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

Detection: The amount of phosphorylated substrate was quantified, often using a

luminescence-based assay where the amount of ATP remaining after the reaction is

measured. A decrease in signal indicates higher kinase activity.

Data Analysis: IC50 values were determined by fitting the dose-response data to a four-

parameter logistic equation.[6]

Visualizing Cellular Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and

experimental procedures.
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Benzofuran Agonist STINGBinds to TBK1Recruits & Activates IRF3Phosphorylates p-IRF3 IFN-β Gene

Translocates to Nucleus
& Induces Transcription IFN-β ProteinTranslation
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Caption: STING signaling pathway activation by a benzofuran-based agonist.
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Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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